molecular formula C26H25ClN4O5S B2759648 N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide CAS No. 899936-60-8

N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B2759648
CAS No.: 899936-60-8
M. Wt: 541.02
InChI Key: UEPCVUJBQPDNTA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C26H25ClN4O5S and its molecular weight is 541.02. The purity is usually 95%.
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Biological Activity

N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex synthetic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 2-chlorobenzyl and 2-ethoxyphenyl substituents may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antibacterial Activity : Compounds containing thieno[3,2-d]pyrimidine rings have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Some derivatives have demonstrated antifungal effects, making them candidates for treating fungal infections.
  • Anticancer Potential : The structural components suggest potential activity against cancer cells through various mechanisms, including apoptosis induction.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Interference with Nucleic Acid Synthesis : The thieno[3,2-d]pyrimidine moiety can interact with DNA and RNA synthesis pathways.
  • Modulation of Cell Signaling Pathways : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.

Antibacterial Studies

A study evaluating the antibacterial efficacy of related thieno[3,2-d]pyrimidine derivatives found that they exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Antifungal Activity

In vitro tests conducted on similar compounds revealed antifungal activity against Candida albicans, with MIC values indicating effectiveness at concentrations as low as 25 µg/mL .

Anticancer Research

A recent investigation into the anticancer properties of thieno[3,2-d]pyrimidine derivatives showed that they could induce apoptosis in various cancer cell lines. One derivative demonstrated a half-maximal inhibitory concentration (IC50) of 15 µM against breast cancer cells .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 (µg/mL) Reference
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli100
AntifungalCandida albicans25
AnticancerBreast cancer cells15

Properties

CAS No.

899936-60-8

Molecular Formula

C26H25ClN4O5S

Molecular Weight

541.02

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C26H25ClN4O5S/c1-2-36-21-10-6-5-9-19(21)29-23(33)16-31-20-12-14-37-24(20)25(34)30(26(31)35)13-11-22(32)28-15-17-7-3-4-8-18(17)27/h3-10,12,14H,2,11,13,15-16H2,1H3,(H,28,32)(H,29,33)

InChI Key

UEPCVUJBQPDNTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl)SC=C3

solubility

not available

Origin of Product

United States

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